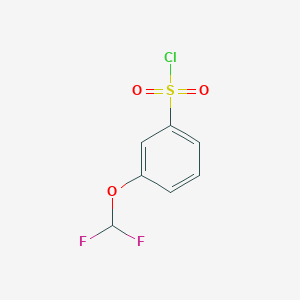

3-(Difluoromethoxy)benzenesulfonyl chloride

Description

3-(Difluoromethoxy)benzenesulfonyl chloride (C₇H₅ClF₂O₃S) is a sulfonyl chloride derivative characterized by a benzene ring substituted with a difluoromethoxy (-OCHF₂) group at the 3-position and a sulfonyl chloride (-SO₂Cl) group at the 1-position. It is utilized in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. The compound has a molecular weight of 242.63 g/mol and is typically available at 95% purity .

Propriétés

IUPAC Name |

3-(difluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O3S/c8-14(11,12)6-3-1-2-5(4-6)13-7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSMJFRQQMGYHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380820 | |

| Record name | 3-(Difluoromethoxy)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-38-8 | |

| Record name | 3-(Difluoromethoxy)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Difluoromethoxy)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Difluoromethoxy)benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Chlorination Agents

| Chlorinating Agent | Advantages | Disadvantages |

|---|---|---|

| Thionyl chloride (SOCl2) | Generates gaseous byproducts (SO2, HCl) easily removed; mild conditions | Requires careful handling due to toxicity and corrosiveness |

| Phosphorus pentachloride (PCl5) | Effective chlorinating agent; solid reagent | Generates phosphorus oxychloride byproducts; more difficult to handle |

Reaction Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 70–80 °C (SOCl2 reflux) | Ensures complete conversion |

| Reaction time | 2–6 hours | Monitored by analytical methods |

| Solvent | Often neat or in inert solvents (e.g., dichloromethane) | Solvent choice affects reaction rate and purity |

| Atmosphere | Inert (nitrogen or argon) | Prevents moisture interference |

Industrial Preparation Considerations

In industrial settings, the preparation of this compound is optimized for scale, yield, and safety:

- Continuous flow reactors are employed to improve heat and mass transfer, allowing precise control over reaction parameters such as temperature, pressure, and reagent feed rates.

- Automated systems help maintain consistent product quality and reduce side reactions.

- Byproduct gases (SO2, HCl) are efficiently scrubbed or neutralized to minimize environmental impact.

- The process is designed to maximize yield and purity, often exceeding 90% under optimized conditions.

Alternative Synthetic Routes and Related Compounds

While direct chlorination of the sulfonic acid is the primary method, related synthetic strategies for structurally similar sulfonyl chlorides provide insight into potential alternative routes:

Multi-step synthesis involving Grignard reactions and etherification has been reported for difluoromethoxy-substituted sulfonyl chlorides with additional substituents. For example, a patent describes the synthesis of 2-(2,2-difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride via:

- Halogenation and reduction steps on substituted bromobenzenes

- Grignard reaction with isopropylmagnesium bromide and dimethyl disulfide

- Etherification with difluoroethanol under alkaline conditions

- Chlorination with chlorine gas at controlled temperatures (10–60 °C)

This method yields high purity products with yields up to 94% and is suitable for industrial scale.

Such multi-step routes are more complex but allow for the introduction of additional functional groups and fine-tuning of molecular properties.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct chlorination of sulfonic acid | Thionyl chloride (SOCl2) or PCl5 | Reflux, anhydrous, 2–6 h | 85–95 | Most common, straightforward |

| Multi-step synthesis via Grignard and etherification | Grignard reagent, difluoroethanol, chlorine gas | Low temp (-40 to 60 °C), multiple steps | ~90+ | Complex, allows functional group variation |

Research Findings and Analytical Data

- The sulfonyl chloride prepared by chlorination exhibits a boiling point around 233–234 °C and a density of approximately 1.509 g/cm³ at 25 °C.

- Purity and completion of reaction are typically confirmed by chromatographic methods (GC, HPLC) and spectroscopic techniques (NMR, IR).

- Industrial processes emphasize minimizing residual sulfonic acid and controlling moisture to prevent hydrolysis back to sulfonic acid.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Difluoromethoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Amines: React with this compound to form sulfonamides under mild conditions.

Alcohols: React to form sulfonate esters, often requiring a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Thiols: React to form sulfonothioates, typically under basic conditions.

Major Products

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonothioates: Formed from the reaction with thiols.

Applications De Recherche Scientifique

Synthetic Applications

3-(Difluoromethoxy)benzenesulfonyl chloride serves as a crucial reagent in organic synthesis. Its applications include:

- Formation of Sulfonamides : The compound can react with amines to form sulfonamide derivatives, which are important in medicinal chemistry for their antibacterial and antiviral properties. This reaction is particularly valuable in designing new therapeutic agents targeting specific enzymes or receptors.

- Modification of Biological Molecules : Interaction studies involving this compound have shown its potential to modify proteins and other biomolecules, facilitating research into enzyme inhibition and drug design. For instance, it can be used to create stable sulfonamide bonds, critical for developing new drugs.

Case Studies

- Drug Development : Research has demonstrated that derivatives formed from this compound exhibit promising activity against various biological targets. For example, compounds synthesized using this reagent have been evaluated for their efficacy against specific cancer cell lines, showing significant cytotoxic effects.

- Bioconjugation Techniques : The compound has been utilized in bioconjugation strategies to label biomolecules for imaging and therapeutic purposes. Its ability to form stable covalent bonds with nucleophiles makes it suitable for creating targeted drug delivery systems.

Safety Considerations

Due to the presence of the sulfonyl chloride functional group, this compound is classified as corrosive and irritating. Standard safety precautions must be followed when handling this compound:

- Use appropriate personal protective equipment (PPE), including gloves, goggles, and lab coats.

- Handle the compound in a well-ventilated area or fume hood to avoid inhalation of vapors.

Mécanisme D'action

The mechanism of action of 3-(Difluoromethoxy)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophilic substrates .

Comparaison Avec Des Composés Similaires

Structural and Substituent Variations

3-Fluorobenzenesulfonyl Chloride (C₆H₄ClFO₂S)

- Substituents : A single fluorine atom at the 3-position.

- Molecular Weight : 194.61 g/mol, significantly lower than the target compound due to the absence of the difluoromethoxy group .

- Reactivity : The electron-withdrawing fluorine enhances electrophilicity at the sulfonyl chloride group, but its simpler structure may lead to faster hydrolysis compared to bulkier derivatives .

3-(Trifluoromethyl)benzenesulfonyl Chloride (C₇H₄ClF₃O₂S)

- Substituents : A trifluoromethyl (-CF₃) group at the 3-position.

- Properties : The -CF₃ group increases lipophilicity and thermal stability. Its strong electron-withdrawing effect enhances resistance to nucleophilic attack compared to the -OCHF₂ group in the target compound .

3,6-Difluoro-2-methoxybenzenesulfonyl Chloride (C₇H₅ClF₂O₃S)

- Substituents : Two fluorine atoms (3,6-positions) and a methoxy (-OCH₃) group at the 2-position.

- Isomerism: Shares the same molecular formula as the target compound but differs in substituent positions, leading to distinct electronic and steric profiles.

3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl Chloride (C₁₀H₉ClN₂O₂S)

- Substituents : A methylpyrazole group at the 3-position.

- Physical Properties : Melting point 76.5–78.5°C. The bulky heterocyclic substituent introduces steric hindrance, reducing reactivity in crowded environments compared to the target compound .

Reactivity and Stability

- Hydrolysis :

- Benzenesulfonyl Chloride (Parent Compound) : Requires prolonged stirring (3 hours) with 2.5 M NaOH for complete hydrolysis, indicating moderate reactivity .

- 3-(Difluoromethoxy)benzenesulfonyl Chloride : The -OCHF₂ group likely increases electron withdrawal, accelerating hydrolysis compared to alkyl-substituted derivatives but slower than highly reactive acyl chlorides .

- 3-Trifluoromethyl Derivatives : Greater stability due to strong -CF₃ electron withdrawal, leading to slower hydrolysis .

Physical Properties and Solubility

- Benzenesulfonyl Chloride: Boiling Point: 252°C (decomposes). Solubility: Very soluble in ethanol and acetone; insoluble in water .

- This compound : Expected to share similar solubility profiles due to the hydrophobic -OCHF₂ group, though the fluorine atoms may enhance solubility in polar aprotic solvents .

Activité Biologique

3-(Difluoromethoxy)benzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound serves as a versatile building block in the synthesis of various pharmaceutical agents and agrochemicals. Understanding its biological activity is crucial for its application in drug development and other scientific research.

This compound is characterized by the presence of a difluoromethoxy group and a sulfonyl chloride moiety, which significantly influence its reactivity and biological interactions. The electron-withdrawing properties of the difluoromethoxy group enhance the compound's electrophilicity, making it reactive towards nucleophiles, such as amines and alcohols, which is essential for its role in synthetic chemistry.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets within biological systems. The mechanism involves:

- Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes by forming covalent bonds with active site residues, thereby modulating biochemical pathways .

- Receptor Interaction : It may also bind to specific receptors, influencing physiological responses through signal transduction pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

Antiviral Activity

A study on benzenesulfonamide derivatives demonstrated their efficacy as HIV-1 capsid inhibitors. The synthesized compounds were screened in TZM-bl cells, revealing structure-activity relationships that could guide future drug design . Although direct studies on this compound are sparse, its structural similarity suggests potential for similar antiviral effects.

Enzyme Inhibition

Research on related compounds has shown significant inhibition of cholinesterases. For example, N-tridecyl derivatives exhibited better inhibition compared to established drugs like rivastigmine, indicating that modifications to the sulfonyl structure could enhance biological activity against these targets .

Data Table: Biological Activity Summary

Q & A

Q. What are the primary synthetic routes for 3-(difluoromethoxy)benzenesulfonyl chloride, and how do reaction conditions influence yield?

The compound is typically synthesized via chlorosulfonation of 3-(difluoromethoxy)benzene derivatives. A common method involves reacting 3-(difluoromethoxy)phenol with chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions like over-sulfonation . Alternative routes include direct sulfonation followed by chlorination using reagents like PCl₅ or SOCl₂. Yields depend on stoichiometry, reaction time, and purification methods (e.g., recrystallization vs. column chromatography) .

Q. How is this compound characterized for purity and structural confirmation?

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of the difluoromethoxy group (δ ~85 ppm in ¹⁹F NMR) and sulfonyl chloride moiety.

- HPLC : For purity assessment, often using reverse-phase columns with UV detection at 254 nm .

- Elemental Analysis : To verify C, H, S, and Cl content within ±0.3% of theoretical values .

Q. What are the common reactions of this sulfonyl chloride in organic synthesis?

It is widely used to synthesize sulfonamides (via reaction with amines), sulfonate esters (with alcohols), and sulfones (through coupling with aryl halides). For example, condensation with 3,5-dichloropyridin-4-amine under NaH/THF conditions forms bioactive sulfonamide derivatives .

Advanced Research Questions

Q. How can side products like sulfonic acids or disulfides be minimized during synthesis?

Side reactions arise from hydrolysis of the sulfonyl chloride group. Strategies include:

Q. What mechanistic insights exist for its participation in transition-metal-catalyzed coupling reactions?

In Pd-catalyzed Suzuki-Miyaura couplings, the sulfonyl chloride acts as an electrophilic partner. Computational studies suggest the difluoromethoxy group enhances electrophilicity at the sulfonyl center by withdrawing electron density via inductive effects. This facilitates oxidative addition to Pd(0) complexes .

Q. How does the stability of this compound vary under different storage conditions?

Stability studies indicate:

Q. Are there discrepancies in reported purity values, and how can they be resolved?

Purity ranges from 95% (crude) to 98% (purified) depending on synthesis and purification methods. Discrepancies arise from:

- Analytical Methods : HPLC vs. titration-based assays.

- Side Products : Residual solvents or sulfonic acids. Resolution requires orthogonal validation (e.g., LC-MS and Karl Fischer titration) .

Methodological Considerations

Q. What computational tools are used to predict reactivity or spectroscopic properties?

- DFT Calculations : Gaussian or ORCA software to model electronic effects of the difluoromethoxy group.

- ChemDraw NMR Prediction : For preliminary spectral assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.